An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butyne
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-1-butyne, also known as isopropylacetylene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this terminal alkyne in complex organic synthesis. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations to illustrate reaction pathways.
Physical Properties
3-Methyl-1-butyne is a volatile and highly flammable liquid under standard conditions.[1] Its key physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of 3-Methyl-1-butyne
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol [1] |
| Appearance | Clear, colorless to slightly yellow liquid |
| Boiling Point | 29.5 °C[2] |
| Melting Point | -89.7 °C[2] |
| Density | 0.666 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | 1.374[3] |
| Flash Point | -30 °C (-22 °F)[2] |
Table 2: Solubility of 3-Methyl-1-butyne
| Solvent | Solubility |
| Water | Immiscible[2] |
| Alcohol | Miscible[2] |
Chemical Properties and Reactivity
3-Methyl-1-butyne is a terminal alkyne, a class of compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This structural feature dictates its chemical reactivity.
Key Chemical Properties:
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Terminal Alkyne: The presence of an acidic proton on the sp-hybridized carbon allows for the formation of a metal acetylide upon reaction with a strong base. This acetylide is a potent nucleophile in various organic reactions.
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Reactivity: It readily undergoes reactions typical of terminal alkynes, including hydrosilylation, the Pauson-Khand reaction, and other addition reactions across the triple bond.[3]
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Flammability: It is an extremely flammable liquid and vapor.[1]
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and key reactions of 3-Methyl-1-butyne, providing a foundation for its practical application in a laboratory setting.
Synthesis of 3-Methyl-1-butyne
A common laboratory-scale synthesis of terminal alkynes involves the reaction of a sodium acetylide with an appropriate alkyl halide. For 3-Methyl-1-butyne, this would involve the reaction of sodium acetylide with 2-bromopropane (B125204).
Materials:
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Sodium amide (NaNH₂)
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Liquid ammonia (B1221849) (NH₃)
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Acetylene (B1199291) (gas)
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2-Bromopropane
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Anhydrous diethyl ether
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Ice bath
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Dry ice/acetone condenser
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Three-neck round-bottom flask
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Stirring apparatus
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Gas inlet tube
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.
-
In a well-ventilated fume hood, condense liquid ammonia into the flask, cooled with an ice bath.
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Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium in liquid ammonia.
-
Bubble acetylene gas through the solution. The formation of a white precipitate of sodium acetylide will be observed.
-
Once the formation of the acetylide is complete, slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to proceed with stirring for several hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water.
-
The ammonia is allowed to evaporate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The crude product is then purified by fractional distillation.
Purification by Fractional Distillation
Due to its low boiling point, 3-Methyl-1-butyne can be effectively purified from less volatile impurities using fractional distillation.
Materials:
-
Crude 3-Methyl-1-butyne
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude 3-Methyl-1-butyne and a few boiling chips to the distillation flask.
-
Gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 3-Methyl-1-butyne (29.5 °C).
-
Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile product.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. 3-Methyl-1-butyne can serve as the alkyne component in this reaction.
Materials:
-
3-Methyl-1-butyne
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An alkene (e.g., norbornene)
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Dicobalt octacarbonyl (Co₂(CO)₈)
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Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Heating and stirring apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in the anhydrous solvent.
-
To this solution, add 3-Methyl-1-butyne and stir at room temperature for a period to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture under an atmosphere of carbon monoxide (can be supplied from a balloon or by bubbling through the solution).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The cobalt complex can be decomposed by the addition of an oxidizing agent (e.g., trimethylamine (B31210) N-oxide or exposure to air).
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Hydrosilylation of 3-Methyl-1-butyne
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction can be catalyzed by various transition metal complexes. The following is a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkyne.
Materials:
-
3-Methyl-1-butyne
-
A hydrosilane (e.g., triethylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Stirring apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-Methyl-1-butyne in the anhydrous solvent.
-
Add the hydrosilane to the solution.
-
Add a catalytic amount of the platinum catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR spectroscopy.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting vinylsilane can be purified by distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of purified 3-Methyl-1-butyne in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Expected ¹H NMR Spectrum of 3-Methyl-1-butyne:
-
A doublet corresponding to the six equivalent protons of the two methyl groups.
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A multiplet (septet of doublets) corresponding to the single proton of the methine group.
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A doublet corresponding to the acetylenic proton.
Visualizations
The following diagram illustrates the general mechanism of the Pauson-Khand reaction.
Caption: A simplified workflow of the Pauson-Khand reaction.
